molecular formula C13H14N4OS B2485393 1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(1,3-thiazol-2-yl)urea CAS No. 2034570-71-1

1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(1,3-thiazol-2-yl)urea

Cat. No.: B2485393
CAS No.: 2034570-71-1
M. Wt: 274.34
InChI Key: HWGIHYFVHGANEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[The detailed biological data, specific research applications, and precise mechanism of action for 1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(1,3-thiazol-2-yl)urea are currently not available in the public domain. This compound features a urea bridge connecting a thiazole ring and a substituted pyridine moiety, a structural motif found in molecules with diverse pharmacological profiles. Compounds with similar thiazole-urea structures have been investigated as modulators of ion channels , antitumor agents , and for other bioactivities. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are responsible for verifying any specific applications and the compound's mechanism of action through their own experimental data and literature review.]

Properties

IUPAC Name

1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c18-12(17-13-15-3-4-19-13)16-7-9-5-11(8-14-6-9)10-1-2-10/h3-6,8,10H,1-2,7H2,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGIHYFVHGANEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound features a pyridine core substituted with a cyclopropyl group at the 5-position and a methylene-linked urea moiety connecting to a 1,3-thiazol-2-yl group. Key challenges in its synthesis include:

  • Steric hindrance from the cyclopropyl group, complicating nucleophilic substitutions.
  • Sensitivity of the thiazole ring to oxidative and acidic conditions, necessitating protective strategies.
  • Urea bond formation , which requires precise control of reaction stoichiometry and temperature to avoid side reactions.

Primary Synthetic Routes

Stepwise Assembly via Intermediate Coupling

This method involves sequential construction of the pyridine and thiazole subunits followed by urea linkage formation.

Synthesis of 5-Cyclopropylpyridin-3-ylmethanamine

The pyridine precursor is synthesized through a Kröhnke reaction between cyclopropylacetaldehyde and ammonium acetate in acetic acid, yielding 5-cyclopropylnicotinaldehyde. Subsequent reductive amination using sodium cyanoborohydride and ammonium chloride in methanol produces 5-cyclopropylpyridin-3-ylmethanamine.

Reaction Conditions:

  • Temperature: 60°C
  • Solvent: Methanol
  • Yield: 68–72%.
Preparation of 1,3-Thiazol-2-amine

Thiazole formation follows the Hantzsch thiazole synthesis , where thiourea reacts with α-bromoketones. For 1,3-thiazol-2-amine, bromoacetone and thiourea are heated in ethanol under reflux, followed by purification via recrystallization.

Key Parameters:

  • Reaction time: 6 hours
  • Solvent: Ethanol
  • Yield: 85%.
Urea Bond Formation

The final step employs a carbodiimide-mediated coupling between 5-cyclopropylpyridin-3-ylmethanamine and 1,3-thiazol-2-amine. 1,1'-Carbonyldiimidazole (CDI) activates the amine, facilitating urea bond formation in anhydrous dichloromethane.

Optimized Protocol:

Parameter Value
Coupling reagent CDI (1.2 equiv)
Base Triethylamine (2.0 equiv)
Temperature 0°C → room temperature
Yield 78%

One-Pot Convergent Synthesis

A streamlined approach combines pyridine and thiazole intermediates in a single reaction vessel, reducing purification steps.

Reaction Scheme
  • In situ generation of isocyanate : 5-Cyclopropylpyridin-3-ylmethanamine reacts with triphosgene in dichloromethane to form the corresponding isocyanate.
  • Nucleophilic attack : 1,3-Thiazol-2-amine adds to the isocyanate intermediate, yielding the urea product.

Critical Considerations:

  • Moisture exclusion is essential to prevent hydrolysis of the isocyanate.
  • Triphosgene must be handled under inert atmosphere due to toxicity.

Performance Metrics:

  • Reaction time: 4 hours
  • Yield: 65–70%.

Alternative Methodologies

Microwave-Assisted Synthesis

Microwave irradiation accelerates urea formation, reducing reaction times from hours to minutes. A mixture of 5-cyclopropylpyridin-3-ylmethanamine, 1,3-thiazol-2-amine, and CDI in acetonitrile is irradiated at 100°C for 15 minutes, achieving a 75% yield.

Solid-Phase Synthesis

Immobilization of the pyridine subunit on Wang resin enables iterative coupling and cleavage steps. This method, while lower yielding (58%), facilitates high-throughput screening of derivatives.

Analytical Characterization

Post-synthetic validation ensures structural fidelity and purity:

Spectroscopic Data
  • $$^1H$$ NMR (400 MHz, DMSO-$$d6$$): δ 8.45 (s, 1H, pyridine-H), 7.92 (d, $$J = 3.2$$ Hz, 1H, thiazole-H), 6.75 (s, 2H, NH$$2$$), 4.42 (s, 2H, CH$$_2$$), 1.55–1.48 (m, 1H, cyclopropyl), 0.92–0.85 (m, 4H, cyclopropyl).
  • HRMS : Calculated for C$${13}$$H$${15}$$N$$_4$$OS [M+H]$$^+$$: 291.0918; Found: 291.0915.
Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity.

Challenges and Optimization Strategies

Cyclopropyl Group Stability

The cyclopropyl moiety is prone to ring-opening under strong acidic or basic conditions. Mitigation strategies include:

  • Using mild bases (e.g., K$$2$$CO$$3$$) in coupling reactions.
  • Avoiding temperatures >80°C during synthesis.
Thiazole Ring Reactivity

Oxidation of the thiazole sulfur is minimized by conducting reactions under nitrogen atmosphere.

Chemical Reactions Analysis

Types of Reactions

1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiazole rings .

Scientific Research Applications

1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(1,3-thiazol-2-yl)urea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with biochemical pathways by binding to key proteins or nucleic acids, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(1,3-thiazol-2-yl)urea is unique due to its combination of a cyclopropyl-substituted pyridine ring and a thiazole ring linked by a urea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

1-[(5-Cyclopropylpyridin-3-yl)methyl]-3-(1,3-thiazol-2-yl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, emphasizing its therapeutic potential.

Chemical Structure and Properties

The compound features a urea functional group linked to a cyclopropylpyridine and a thiazole moiety. Its molecular formula is C12H14N4OSC_{12}H_{14}N_4OS, with a molecular weight of 274.34 g/mol. The structural representation can be summarized as follows:

Property Value
Molecular FormulaC₁₂H₁₄N₄OS
Molecular Weight274.34 g/mol
CAS NumberNot available

Synthesis

The synthesis of 1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(1,3-thiazol-2-yl)urea typically involves multi-step organic reactions. Initial steps include the formation of the thiazole ring followed by the introduction of the urea group through reaction with isocyanates or isothiocyanates. The detailed synthetic route often requires optimization to enhance yield and purity.

Antimicrobial Properties

Research indicates that compounds containing thiazole and urea functionalities exhibit significant antimicrobial activity. For instance, derivatives similar to 1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(1,3-thiazol-2-yl)urea have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Studies have demonstrated that thiazole-containing compounds possess anticancer properties. For example, related compounds have been evaluated for their ability to inhibit cancer cell proliferation, showing IC50 values in the low micromolar range against several cancer cell lines . The structure–activity relationship (SAR) studies suggest that modifications in the thiazole or pyridine rings can enhance biological activity.

Enzyme Inhibition

Compounds with similar structures have been found to inhibit specific enzymes such as glycogen synthase kinase 3 (GSK-3), which is implicated in various diseases including cancer and Alzheimer's disease. For instance, a related urea derivative demonstrated a reduction in GSK-3β activity by more than 57% at a concentration of 1 µM .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several urea derivatives against clinical isolates of bacteria. The compound exhibited minimum inhibitory concentrations (MICs) as low as 0.03 µg/mL against S. aureus, indicating potent antibacterial properties .

Case Study 2: Anticancer Screening

In vitro tests on human cancer cell lines revealed that modifications to the thiazole moiety significantly influenced cytotoxicity. A derivative of similar structure showed an IC50 of approximately 16 μM against U937 cells, demonstrating its potential as an anticancer agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.